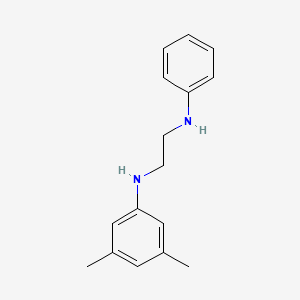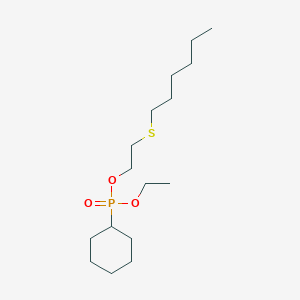
Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is notable for its unique structure, which includes a cyclohexyl ring, an ethyl group, and a hexylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with ethyl 2-(hexylsulfanyl)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl substituted phosphonates.
Scientific Research Applications
Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The hexylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylsulfanyl)ethyl cyclohexylphosphonate
- Ethyl 2-(butylsulfanyl)ethyl cyclohexylphosphonate
- Ethyl 2-(octylsulfanyl)ethyl cyclohexylphosphonate
Uniqueness
Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate is unique due to the presence of the hexylsulfanyl group, which provides distinct physicochemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61499-96-5 |
|---|---|
Molecular Formula |
C16H33O3PS |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
[ethoxy(2-hexylsulfanylethoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C16H33O3PS/c1-3-5-6-10-14-21-15-13-19-20(17,18-4-2)16-11-8-7-9-12-16/h16H,3-15H2,1-2H3 |
InChI Key |
DWKWSXONGCUITG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCOP(=O)(C1CCCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


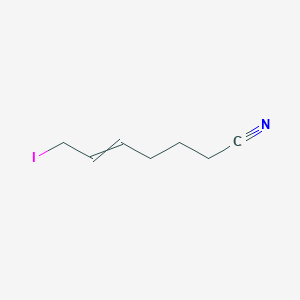
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)

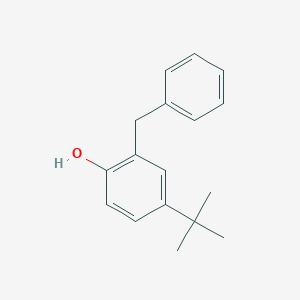
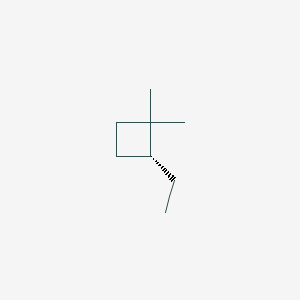
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)


![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)

![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
